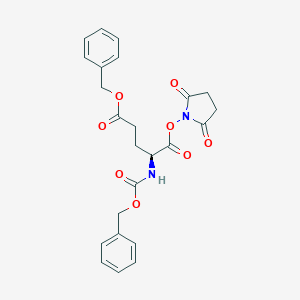

Z-Glu(obzl)-osu

Vue d'ensemble

Description

Z-Glu(obzl)-osu: is a derivative of glutamic acid, specifically designed for use in peptide synthesis. It is a compound where the glutamic acid is protected by a benzyloxycarbonyl group (Z) and a benzyloxy group (obzl), and it is activated by N-hydroxysuccinimide (osu). This compound is widely used in the field of biochemistry and organic chemistry for the synthesis of peptides and proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Z-Glu(obzl)-osu typically involves several steps:

Protection of the Carboxyl Group: The carboxyl group of glutamic acid is first protected as a t-butoxycarbonyl ester (Boc).

Protection of the Amino Group: The amino group is then protected as a benzyloxycarbonyl (Cbz) derivative.

Activation: The protected glutamic acid derivative is then activated by reacting with N-hydroxysuccinimide (osu) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Protection: Using industrial-grade reagents and solvents to protect the carboxyl and amino groups.

Activation: Large-scale activation using N-hydroxysuccinimide and a coupling agent.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Esterification and Transesterification: Z-Glu(obzl)-osu undergoes esterification and transesterification reactions, often catalyzed by enzymes such as glutamic acid-specific endopeptidases.

Substitution Reactions: The compound can participate in substitution reactions where the osu group is replaced by nucleophiles such as amines.

Common Reagents and Conditions:

Esterification: Typically carried out in water-miscible organic solvents like methanol or acetonitrile, often in the presence of a buffer.

Substitution: Conducted in organic solvents with nucleophiles like amines under mild conditions.

Major Products:

Peptide Esters: Formed through esterification reactions.

Substituted Derivatives: Formed through substitution reactions with various nucleophiles.

Applications De Recherche Scientifique

Structural Overview

Z-Glu(obzl)-osu is characterized by its unique structure which includes:

- Benzyloxycarbonyl (Z) Group : Protects the amino group.

- Benzyloxy (obzl) Group : Protects the carboxyl group.

- N-Hydroxysuccinimide (osu) Ester : Acts as an activated leaving group facilitating peptide bond formation.

This structural configuration enhances its stability and reactivity during peptide synthesis, making it a valuable reagent in organic chemistry and biochemistry.

Applications in Peptide Synthesis

This compound is primarily used as an activated amino acid derivative in the synthesis of peptides. Its role includes:

- Efficient Coupling : The N-hydroxysuccinimide ester allows for efficient coupling with other amino acids or peptide chains, forming new peptide bonds with minimal side reactions.

- Stability : The protective groups prevent unwanted reactions during the synthesis process, which is crucial for maintaining the integrity of the peptide being formed.

Synthesis Process

The synthesis of this compound typically involves several key steps:

- Protection of Functional Groups : The amino and carboxyl groups are protected using benzyloxycarbonyl and benzyloxy groups respectively.

- Activation : The N-hydroxysuccinimide group is introduced to activate the carboxylic acid for coupling reactions.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.

Comparative Analysis with Other Compounds

To illustrate the uniqueness of this compound, a comparison with similar compounds is provided below:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Boc-D-Glu-obzl | tert-butyloxycarbonyl protecting group | Stability under harsh conditions |

| Fmoc-D-Glu-obzl | fluorenylmethyloxycarbonyl protecting group | Enhanced solubility and stability |

| Z-D-Glu-obzl | Similar protective groups without activation | Used for different types of peptide syntheses |

This compound stands out due to its combination of protective groups and activation state, making it particularly effective for multi-step peptide synthesis where stability and reactivity are crucial.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Peptide Probe Development : Researchers have utilized this compound to create peptide probes that specifically bind to target proteins, aiding in the investigation of protein-protein interactions. This approach has provided insights into complex biological systems and disease mechanisms.

- Protein Modification Studies : The compound has been employed in studies focusing on modifying proteins through selective reactions facilitated by its protective groups, allowing for controlled experimentation in biochemical research.

- Therapeutic Implications : Manipulating peptide synthesis using this compound has potential therapeutic implications, particularly in diseases where specific peptide interactions are critical for treatment strategies .

Mécanisme D'action

Mechanism: Z-Glu(obzl)-osu exerts its effects primarily through its ability to form peptide bonds. The osu group is a good leaving group, which facilitates the nucleophilic attack by amines, leading to the formation of stable peptide bonds.

Molecular Targets and Pathways:

Peptide Bond Formation: The primary target is the formation of peptide bonds between amino acids, which is crucial in the synthesis of peptides and proteins.

Comparaison Avec Des Composés Similaires

Z-Glu(obzl)-OH: Another derivative of glutamic acid used in peptide synthesis.

Boc-Glu(obzl)-OH: A similar compound where the amino group is protected by a t-butoxycarbonyl group instead of a benzyloxycarbonyl group.

Uniqueness:

Activation by osu: The presence of the osu group in Z-Glu(obzl)-osu makes it more reactive and suitable for peptide synthesis compared to its counterparts.

Stability: The benzyloxycarbonyl and benzyloxy groups provide stability to the compound, making it ideal for use in various synthetic applications.

Activité Biologique

Z-Glu(obzl)-osu, also known as Z-Glu(benzyloxycarbonyl)-N-hydroxysuccinimide ester, is a derivative of glutamic acid that plays a significant role in peptide synthesis and biochemistry. This compound is characterized by a benzyloxycarbonyl (Z) protecting group and an N-hydroxysuccinimide (osu) moiety, which enhances its reactivity in forming peptide bonds. This article explores the biological activity of this compound, including its mechanism of action, applications in research and medicine, and comparative analysis with similar compounds.

This compound has the molecular formula C₁₉H₂₃N₂O₆ and a molecular weight of 363.4 g/mol. The structure includes:

- Benzyloxycarbonyl Group (Z) : Protects the amino group of glutamic acid.

- Benzyloxy Group (obzl) : Provides stability to the compound.

- N-Hydroxysuccinimide Ester (osu) : Functions as an excellent leaving group during peptide bond formation.

The primary biological activity of this compound is its ability to facilitate peptide bond formation through the following mechanism:

- Activation : The osu group activates the carboxylic acid of glutamic acid, making it more reactive towards nucleophiles, particularly amines.

- Nucleophilic Attack : Amines can attack the carbonyl carbon of the activated carboxylic acid, resulting in the formation of stable peptide bonds.

- Release of N-Hydroxysuccinimide : The reaction releases N-hydroxysuccinimide, which can be further utilized or removed from the reaction mixture.

This mechanism underpins its utility in synthesizing peptides and proteins, making it a valuable tool in biochemical research.

Applications in Research and Medicine

This compound is widely used in various fields due to its unique properties:

- Peptide Synthesis : It is extensively employed for synthesizing peptides due to its ability to form stable peptide bonds efficiently.

- Enzyme Studies : Researchers utilize this compound to study enzyme mechanisms involving glutamic acid-specific endopeptidases, contributing to our understanding of enzyme-substrate interactions.

- Drug Development : The compound plays a crucial role in developing peptide-based therapeutics, which are increasingly important in modern medicine.

- Biotechnological Applications : this compound is also used in producing synthetic peptides for industrial applications, including materials science and catalysis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds commonly used in peptide synthesis:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Z-Glu(OH) | C₁₈H₁₉N₂O₄ | Lacks activation by osu; less reactive than this compound. |

| Boc-Glu(OH) | C₁₈H₂₁N₂O₄ | Uses t-butoxycarbonyl protection; alternative for certain applications. |

| Z-Leu(Osu) | C₁₈H₂₂N₂O₄ | Similar reactivity; specifically useful for leucine incorporation. |

This compound stands out due to its enhanced reactivity from the osu group and stability conferred by the benzyloxy groups, making it particularly suitable for complex peptide synthesis.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Peptide Synthesis Efficiency : A study demonstrated that using this compound significantly increased yield rates compared to traditional methods without this compound, showcasing its utility in high-throughput peptide synthesis .

- Enzyme Interaction Studies : Research involving glutamic acid-specific endopeptidases showed that this compound could effectively mimic natural substrates, allowing for detailed kinetic studies on enzyme mechanisms .

- Therapeutic Applications : Recent developments in drug design have utilized this compound for synthesizing therapeutic peptides targeting specific diseases, highlighting its relevance in modern pharmacology .

Propriétés

IUPAC Name |

5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-23(30)19(25-24(31)33-16-18-9-5-2-6-10-18)11-14-22(29)32-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,25,31)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHGVTPZOIGKTM-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CCC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.